Flucofuron

Vue d'ensemble

Description

Flucofuron is a subject of interest in the field of organic synthesis, particularly in the synthesis of fluorinated compounds. The synthesis, molecular structure analysis, chemical reactions, and properties of such compounds are crucial for understanding their behavior and potential applications, though specific studies on this compound itself are scarce. Fluorinated compounds, in general, have been synthesized through various methods, demonstrating the complexity and versatility of fluorine chemistry.

Synthesis Analysis

The synthesis of fluorinated compounds often involves innovative approaches to incorporate fluorine atoms or fluorine-containing groups into molecules. For instance, the fluoride-ion-catalyzed synthesis of benzobisbenzofuran derivatives showcases a method where fluorine-containing aryl silyl ethers react under mild conditions to yield desired compounds efficiently (Sekino et al., 2020). Similarly, Pd(II)-catalyzed fluorination of unactivated methylene C(sp3)-H bonds presents a site- and diastereoselective approach for the synthesis of β-fluorinated α-amino acids, highlighting the direct C(sp3)-H fluorination strategy (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of fluorinated compounds can significantly influence their chemical properties and reactivity. Computational analysis and X-ray crystallography are common tools for exploring these structures. The role of fluorine atoms in affecting the molecular orbitals and stabilizing certain configurations through electron-withdrawing effects is a key area of study, though specific insights into this compound's molecular structure require further research.

Chemical Reactions and Properties

Fluorinated compounds participate in various chemical reactions, leveraging the unique reactivity of fluorine. The synthesis of fluorous amides and the exploration of their separation techniques illustrate the adaptability of fluorine chemistry in creating compounds with desired properties and facilitating their purification (Curran & Luo, 1999). Furthermore, the fluorine atom's influence on the reactivity and stability of compounds, as seen in the synthesis and properties of cyclopenta[b]naphthalene solvatochromic fluorophores, underscores the complexity of chemical reactions involving fluorine (Benedetti et al., 2012).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as solubility, boiling and melting points, and stability, are crucial for their practical applications. These properties can be tailored through the strategic placement of fluorine atoms or fluorine-containing groups within the molecule. Research focusing on the synthesis in supercritical carbon dioxide highlights the environmentally friendly approaches to synthesizing fluorinated polymers, demonstrating the importance of physical properties in the development of high-performance materials (Du et al., 2009).

Chemical Properties Analysis

The chemical properties of fluorinated compounds, including reactivity, stability, and interaction with other molecules, are influenced by the presence of fluorine. The synthesis of trifluoromethylated and gem-difluoromethylenated compounds provides insight into the stereoelectronic effects of fluorine atoms and how they affect neighboring groups, leading to unique behaviors in reactions (Qing & Zheng, 2011).

Applications De Recherche Scientifique

Composé antikinetoplastide

Le flucofuron a été identifié comme un composé antikinetoplastide prometteur . Les kinétoplastidés sont un groupe de protozoaires flagellés qui comprennent des agents pathogènes humains graves, provoquant des maladies telles que la leishmaniose, la maladie de Chagas et la maladie du sommeil . Le this compound présente une activité contre Leishmania amazonensis et Trypanosoma cruzi, les parasites responsables de la leishmaniose et de la maladie de Chagas, respectivement . Il induit la mort cellulaire programmée dans ces parasites .

Activité contre les vecteurs

Le this compound présente une activité contre diverses espèces vectrices . Les vecteurs sont des organismes qui transmettent des agents pathogènes et des parasites d'une personne (ou d'un animal) infectée à une autre, causant de graves maladies dans les populations humaines.

Activité contre Staphylococcus spp.

Il a été rapporté que le this compound avait une activité contre Staphylococcus spp . Staphylococcus est un groupe de bactéries qui peuvent causer une multitude de maladies à la suite d'une infection de divers tissus du corps.

Activité contre Schistosoma spp.

Le this compound a montré une activité contre Schistosoma spp . Schistosoma est un genre de trématodes, communément appelés douves sanguines. Ce sont des vers plats parasites responsables d'un groupe d'infections humaines très important appelé schistosomiase.

Agent thérapeutique potentiel contre l'amibe mangeuse de cerveau

Le this compound est apparu comme un candidat prometteur présentant une grande efficacité contre les trophozoïtes des deux souches de N. fowleri . N. fowleri, communément appelée « amibe mangeuse de cerveau », est une espèce du genre Naegleria, appartenant à l'embranchement des Percolozoa. Il s'agit d'une amibe thermophile à vie libre, que l'on trouve dans les eaux douces chaudes et le sol.

Chimiothérapie

Le this compound est étudié pour son utilisation potentielle en chimiothérapie . La chimiothérapie est un type de traitement du cancer qui utilise un ou plusieurs médicaments anticancéreux dans le cadre d'un protocole de chimiothérapie standardisé.

Mécanisme D'action

Target of Action

Flucofuron is a compound that has shown activity against various vectors and has previously been reported to have activity against Staphylococcus spp. and Schistosoma spp. . It demonstrates activity against Leishmania amazonensis and Trypanosoma cruzi , which are the causative agents of leishmaniasis and Chagas disease respectively . These diseases affect millions of people around the world .

Mode of Action

This compound interacts with its targets and induces programmed cell death in the parasites . It has been observed to induce chromatin condensation, reactive oxygen species accumulation, and plasma membrane permeability in parasites . It also causes alterations in ATP levels and mitochondrial membrane potential . These events demonstrate that this compound produces programmed cell death in both parasites .

Biochemical Pathways

The observed effects such as chromatin condensation, reactive oxygen species accumulation, plasma membrane permeability, and alterations in atp levels and mitochondrial membrane potential suggest that this compound may affect multiple biochemical pathways related to cell death and energy metabolism .

Result of Action

The result of this compound’s action is the induction of programmed cell death in the parasites . This leads to the death of Leishmania amazonensis and Trypanosoma cruzi , effectively treating the diseases caused by these parasites .

Action Environment

It is known that this compound has activity against various vectors , suggesting that it may be effective in various environments where these vectors are present

Propriétés

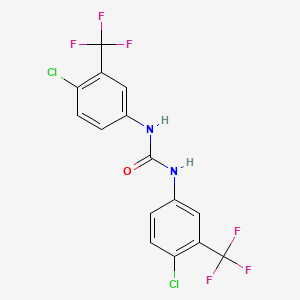

IUPAC Name |

1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2F6N2O/c16-11-3-1-7(5-9(11)14(18,19)20)24-13(26)25-8-2-4-12(17)10(6-8)15(21,22)23/h1-6H,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOVRDBEJDIBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891521 | |

| Record name | N,N′-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

370-50-3 | |

| Record name | Flucofuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucofuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N′-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(4-chloro-α,α,α-trifluoro-m-tolyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCOFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3V3S70655 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester](/img/structure/B1212081.png)

![4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide](/img/structure/B1212083.png)

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)

![1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1212085.png)

![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)